(Benzyloxy)bis(2-methylpropyl)alumane

Description

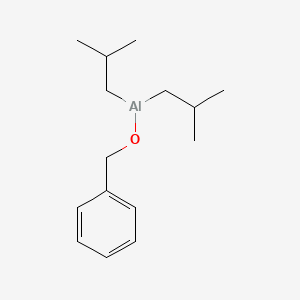

(Benzyloxy)bis(2-methylpropyl)alumane is an organoaluminum compound with the molecular formula C₁₃H₂₅AlO. Its structure consists of an aluminum center bonded to a benzyloxy group (C₆H₅CH₂O–) and two 2-methylpropyl (isobutyl, C₄H₉–) groups.

This compound is likely utilized in specialized organic synthesis, particularly in catalytic or stoichiometric roles where controlled delivery of aluminum or activation of specific substrates is required. Its hybrid ligand system (aromatic alkoxy + aliphatic alkyl) distinguishes it from simpler aluminum analogs.

Properties

CAS No. |

41329-29-7 |

|---|---|

Molecular Formula |

C15H25AlO |

Molecular Weight |

248.34 g/mol |

IUPAC Name |

bis(2-methylpropyl)-phenylmethoxyalumane |

InChI |

InChI=1S/C7H7O.2C4H9.Al/c8-6-7-4-2-1-3-5-7;2*1-4(2)3;/h1-5H,6H2;2*4H,1H2,2-3H3;/q-1;;;+1 |

InChI Key |

RIYGNNFCGNMYSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Al](CC(C)C)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzyloxy)bis(2-methylpropyl)alumane typically involves the reaction of aluminum alkyls with benzyl alcohol. One common method is the reaction of diisobutylaluminum hydride with benzyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(Benzyloxy)bis(2-methylpropyl)alumane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.

Substitution: The benzyloxy and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Typical reducing conditions involve the use of hydrogen gas or hydride donors.

Substitution: Substitution reactions often require the presence of catalysts or specific reagents such as halides or organometallic compounds.

Major Products Formed

Oxidation: Aluminum oxides and substituted benzyl alcohol derivatives.

Reduction: Reduced organic compounds such as alcohols and hydrocarbons.

Substitution: Various substituted organoaluminum compounds depending on the reagents used.

Scientific Research Applications

(Benzyloxy)bis(2-methylpropyl)alumane has several

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of (Benzyloxy)bis(2-methylpropyl)alumane with related compounds:

| Compound Name | Molecular Formula | Ligand Types | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₃H₂₅AlO | Benzyloxy + 2×Isobutyl | ~236.3 | High steric bulk, aromatic alkoxy |

| Ethoxy(diethyl)alumane | C₆H₁₅AlO | Ethoxy + 2×Ethyl | ~130.1 | Smaller, aliphatic ligands |

| Chloro-bis(2-methylpropyl)alumane | C₈H₁₈AlCl | Chloro + 2×Isobutyl | ~188.7 | Reactive chloro ligand, similar alkyls |

| (Butan-2-olato)bis(propan-2-olato)aluminium | C₁₀H₂₃AlO₃ | Sec-butoxy + 2×Isopropoxy | ~226.3 | Mixed alkoxy ligands, moderate bulk |

Key Observations :

- Steric Effects : The isobutyl groups in this compound and Chloro-bis(2-methylpropyl)alumane create significant steric hindrance, reducing nucleophilic attack rates compared to Ethoxy(diethyl)alumane .

- Electronic Effects : The benzyloxy group’s electron-rich aromatic system may stabilize the aluminum center via resonance, whereas chloro ligands (e.g., in Chloro-bis(2-methylpropyl)alumane) increase electrophilicity, enhancing reactivity toward nucleophiles .

Solubility and Stability

- Solubility : The benzyloxy group in this compound enhances solubility in aromatic solvents (e.g., toluene) compared to purely aliphatic analogs like Ethoxy(diethyl)alumane, which prefer alkanes .

- Thermal Stability : Increased steric bulk from isobutyl groups improves thermal stability over less hindered compounds (e.g., Ethoxy(diethyl)alumane), which may decompose at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.